molecular formula C16H21ClN2O2 B150192 N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride CAS No. 139193-87-6

N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride

Cat. No. B150192
CAS RN: 139193-87-6
M. Wt: 308.8 g/mol
InChI Key: ZNDYHTXLWJKSMR-HRNDJLQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine hydrochloride, also known as DMXB-A, is a selective nicotinic acetylcholine receptor (nAChR) agonist. It has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride selectively activates α7 nAChRs, which are primarily located in the central nervous system. Activation of α7 nAChRs leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This results in improved cognitive function, memory, and attention.
Biochemical and Physiological Effects:
N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. It has also been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has a short half-life and is rapidly metabolized in the liver.

Advantages and Limitations for Lab Experiments

N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has several advantages for lab experiments. It is highly selective for α7 nAChRs and has a short half-life, which allows for precise control of its effects. However, N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride is expensive and difficult to synthesize, which limits its availability for lab experiments.

Future Directions

There are several future directions for the study of N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride. One area of research is the development of more efficient synthesis methods to increase its availability for lab experiments. Another area of research is the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as autism and attention deficit hyperactivity disorder. Additionally, the development of more potent and selective α7 nAChR agonists could lead to the development of more effective treatments for cognitive impairment.

Synthesis Methods

The synthesis of N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride involves several steps. The starting material is 2-bromoethylamine hydrobromide, which is reacted with 2-(3-methyl-1,2-oxazol-5-yl)acetaldehyde to form 2-(3-methyl-1,2-oxazol-5-yl)ethylamine. This intermediate is then reacted with 2-(2-bromo-4,5-dimethoxyphenyl)ethanol to form DMXB. Finally, DMXB is reacted with hydrochloric acid to form N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride hydrochloride.

Scientific Research Applications

N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials.

properties

CAS RN

139193-87-6

Product Name

N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.8 g/mol

IUPAC Name

N,N-dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride

InChI

InChI=1S/C16H20N2O2.ClH/c1-13-12-15(20-17-13)9-8-14-6-4-5-7-16(14)19-11-10-18(2)3;/h4-9,12H,10-11H2,1-3H3;1H/b9-8+;

InChI Key

ZNDYHTXLWJKSMR-HRNDJLQDSA-N

Isomeric SMILES

CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN(C)C.Cl

SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN(C)C.Cl

Canonical SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN(C)C.Cl

synonyms

N,N-dimethyl-2-[2-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethanami ne hydrochloride

Origin of Product

United States

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